![molecular formula C10H21NO B1485313 trans-2-(Hexylamino)cyclobutan-1-ol CAS No. 2139697-24-6](/img/structure/B1485313.png)
trans-2-(Hexylamino)cyclobutan-1-ol
Overview
Description
Cyclobutanol compounds, such as “trans-2-(Hexylamino)cyclobutan-1-ol”, typically consist of a cyclobutane ring, which is a ring of four carbon atoms, with various functional groups attached. In this case, there is a hydroxyl group (making it an alcohol) and a hexylamino group attached to the cyclobutane ring .
Molecular Structure Analysis
The molecular structure of “trans-2-(Hexylamino)cyclobutan-1-ol” would consist of a cyclobutane ring with a hydroxyl group and a hexylamino group attached. The “trans” designation indicates that these two groups are on opposite sides of the ring .Chemical Reactions Analysis
The chemical reactions of “trans-2-(Hexylamino)cyclobutan-1-ol” would depend on the specific conditions and reactants. The hydroxyl group could potentially undergo reactions typical of alcohols, such as dehydration or substitution. The hexylamino group might also participate in various reactions .Scientific Research Applications
Antifungal Applications
trans-2-(Hexylamino)cyclobutan-1-ol: has shown promise as an antifungal agent. Studies have indicated its efficacy in inhibiting the growth of Geotrichum citri-aurantii , a pathogen responsible for sour rot in citrus fruits . The compound’s mechanism involves disrupting the cell wall and membrane integrity of the fungus, leading to a decrease in vital components like β-1,3-glucan and ergosterol .
Fungicide Development
The compound’s antifungal properties extend to potential use as a fungicide. Its ability to bind with proteins involved in fungal cell wall synthesis, such as FKS1, ERG1, ERG7, and ERG11, could be harnessed to develop new fungicides that are more environmentally friendly and less harmful to human health .
Synthesis of Cyclobutane-Containing Natural Products
Cyclobutane-containing natural products, which include terpenoids, alkaloids, and steroids, are known for their potent biological activitiestrans-2-(Hexylamino)cyclobutan-1-ol could serve as a precursor or intermediate in the synthesis of these complex molecules, aiding in the exploration of new pharmaceuticals .
Quinoline Derivatives Synthesis
Quinoline and its derivatives are important in medicinal chemistry due to their wide range of biological activitiestrans-2-(Hexylamino)cyclobutan-1-ol may be utilized in the synthesis of quinoline heterocycles, which are crucial for developing new therapeutic agents .
Mechanism of Action
The mechanism of action of a compound refers to how it interacts with biological systems. Without specific information, it’s difficult to predict the mechanism of action of “trans-2-(Hexylamino)cyclobutan-1-ol”. It would likely depend on factors such as the specific biological target and the environment .
Safety and Hazards
properties
IUPAC Name |
(1R,2R)-2-(hexylamino)cyclobutan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO/c1-2-3-4-5-8-11-9-6-7-10(9)12/h9-12H,2-8H2,1H3/t9-,10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPEOEUCLZUTNHR-NXEZZACHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCNC1CCC1O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCN[C@@H]1CC[C@H]1O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
trans-2-(Hexylamino)cyclobutan-1-ol |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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